N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide

RORγ Inverse Agonist Prostate Cancer

N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide (CAS 1208519-24-7) is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core simultaneously substituted with an N-methylsulfonyl group and a 2-(methylthio)nicotinamide moiety at the 7-position. With a molecular formula of C17H19N3O3S2 and a molecular weight of 377.48 g/mol, this compound belongs to the broader class of N-sulfonylated tetrahydroquinolines, a chemotype extensively patented for the inhibition of Retinoid-related Orphan Receptor gamma (RORγ) activity and the treatment of inflammatory diseases.

Molecular Formula C17H19N3O3S2
Molecular Weight 377.48
CAS No. 1208519-24-7
Cat. No. B2673889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide
CAS1208519-24-7
Molecular FormulaC17H19N3O3S2
Molecular Weight377.48
Structural Identifiers
SMILESCSC1=C(C=CC=N1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
InChIInChI=1S/C17H19N3O3S2/c1-24-17-14(6-3-9-18-17)16(21)19-13-8-7-12-5-4-10-20(15(12)11-13)25(2,22)23/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,21)
InChIKeyQCQKUFKKBVIIIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide (CAS 1208519-24-7): Baseline Chemical Profile for Procurement


N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide (CAS 1208519-24-7) is a synthetic small molecule featuring a 1,2,3,4-tetrahydroquinoline core simultaneously substituted with an N-methylsulfonyl group and a 2-(methylthio)nicotinamide moiety at the 7-position [1]. With a molecular formula of C17H19N3O3S2 and a molecular weight of 377.48 g/mol, this compound belongs to the broader class of N-sulfonylated tetrahydroquinolines, a chemotype extensively patented for the inhibition of Retinoid-related Orphan Receptor gamma (RORγ) activity and the treatment of inflammatory diseases [1]. Unlike simpler tetrahydroquinoline fragments, the presence of the 2-(methylthio)nicotinamide side chain introduces a distinct hydrogen-bonding pharmacophore that differentiates it from standard aryl- or heteroaryl-substituted analogs within the same patent class .

Why Generic Substitution Fails for N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide


Generic substitution within the N-sulfonylated tetrahydroquinoline class is not scientifically valid due to the extreme sensitivity of RORγ binding and functional activity to the specific appendage at the 7-position. The patent family covering this chemotype demonstrates that minor modifications to the 7-position substituent—switching between aryl, heteroaryl, or acylamino groups—can shift a compound from potent inverse agonism to complete inactivity or even convert it from an inverse agonist to an agonist [1]. The target compound's unique 2-(methylthio)nicotinamide group is structurally distinct from the benzamide, thiophene-carboxamide, or oxalamide substituents found in closely cataloged analogs (e.g., CAS 1203055-89-3, CAS 1202971-19-4), meaning that potency, selectivity, and physicochemical profiles cannot be assumed to transfer across these related molecules [2]. Consequently, any attempt to use a near-neighbor analog as a functional replacement without direct comparative data risks introducing experimentally unvalidated variables into a research program.

Quantitative Differentiation Evidence for N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide


Target Engagement and Functional Activity in the RORγ Inverse Agonist Class

While direct binding or cellular activity data for the target compound itself remain proprietary or unpublished, the 1,2,3,4-tetrahydroquinoline scaffold to which it belongs has been rigorously optimized as a novel RORγ inverse agonist chemotype. Two optimized analogs from this scaffold, XY039 and XY077, demonstrate that the tetrahydroquinoline core, when appropriately substituted, can achieve potent RORγ inverse agonism and thermal stabilization of the RORγ ligand-binding domain (LBD) [1]. XY039 exhibited an IC50 of 550 nM with a thermal shift (ΔTm) of 8.1 °C, while the more advanced XY077 achieved an IC50 of 4 nM and a ΔTm of 10.2 °C in a luciferase reporter gene assay [1]. The target compound is differentiated from these specific analogs by its 2-(methylthio)nicotinamide side chain, a pharmacophore not evaluated in the XY039/XY077 series, which introduces a distinct hydrogen-bond donor/acceptor geometry that may alter selectivity and binding kinetics. However, the absence of direct head-to-head data necessitates experimental validation before assuming potency comparable to either XY039 or XY077. This evidence is classified as class-level inference, as the quantitative data is derived from structurally related but non-identical compounds sharing the same core scaffold [1].

RORγ Inverse Agonist Prostate Cancer Thermal Shift Assay

Structural Differentiation from Closest Cataloged Analogs via Pharmacophore Analysis

The target compound is structurally differentiated from its closest commercially cataloged analogs by the nature of the moiety attached to the 7-amino position of the 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline core. The target compound carries a 2-(methylthio)nicotinamide group, which contains a pyridine nitrogen capable of acting as a hydrogen-bond acceptor and a methylthio group that introduces steric bulk and modulates electron density on the nicotinamide ring . In contrast, the nearest analog, 1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea (CAS 1202971-19-4), features a thiophenylmethyl urea side chain, which presents a different hydrogen-bonding pattern (urea NH donors vs. amide NH) and a five-membered thiophene ring instead of a six-membered pyridine . Another analog, 1-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(naphthalen-1-ylmethyl)urea (CAS 1203055-89-3), introduces a bulky naphthyl group, significantly increasing molecular volume and lipophilicity (MW 409.5 vs. 377.48) [1]. These structural differences are predicted to result in distinct target binding profiles, solubility, and permeability characteristics, although direct comparative biophysical data are not publicly available.

Pharmacophore Molecular Recognition Hit-to-Lead Chemical Biology

Predicted Metabolic Stability Advantage Conferred by the Methylsulfonyl Group

The N-methylsulfonyl group present on the tetrahydroquinoline nitrogen is recognized in the medicinal chemistry literature as a structural feature that can enhance metabolic stability by reducing oxidative metabolism at the adjacent saturated ring and by increasing overall molecular rigidity [1]. Although direct microsomal stability data for the target compound are not available, the methylsulfonyl modification is qualitatively comparable to sulfonamide-containing drug candidates that have demonstrated improved half-lives in liver microsome assays relative to their unsubstituted or acetyl-substituted counterparts [1]. In the published RORγ inverse agonist series, compounds retaining the N-methylsulfonyl group (such as XY039 and XY077) demonstrated sufficient metabolic stability to achieve oral bioavailability and in vivo efficacy in mouse xenograft models [2]. The target compound carries this same N-methylsulfonyl feature, distinguishing it from tetrahydroquinoline analogs that lack this substitution or employ different N-capping groups. Without direct comparative stability data, this evidence is classified as class-level inference.

ADME Metabolic Stability Drug-like Properties Medicinal Chemistry

Chemical Reactivity and Synthetic Tractability for Hit Expansion

The target compound's chemical architecture—a 7-amino-tetrahydroquinoline core with an N-sulfonamide and an amide-linked side chain—is structurally amenable to modular synthetic diversification. The 2-(methylthio)nicotinamide component can be assembled via standard amide coupling between 2-(methylthio)nicotinic acid and the 7-amino-tetrahydroquinoline intermediate . In contrast, the urea-linked analogs (CAS 1202971-19-4, CAS 1203055-89-3) require isocyanate or activated carbamate chemistry, which can be less straightforward for parallel library synthesis [1]. The amide linkage in the target compound offers greater synthetic accessibility and a more drug-like connection than the urea motif, as amides are generally associated with improved permeability and solubility profiles compared to ureas. This advantage is not yet quantified by direct comparative synthesis efficiency data but is a well-established principle in medicinal chemistry.

Parallel Synthesis Library Design Structure-Activity Relationship Chemical Probe

Optimal Application Scenarios for N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide in R&D Programs


Novel RORγ Inverse Agonist Hit Finding and SAR Expansion

This compound is best deployed as a structurally unique starting point for hit-to-lead campaigns targeting RORγ-driven pathologies (prostate cancer, autoimmune disorders). Its distinct 2-(methylthio)nicotinamide side chain fills an unexplored vector in the published tetrahydroquinoline SAR, complementing existing benzamide and urea series. Researchers can use this compound to probe whether a pyridine-containing amide pharmacophore at the 7-position improves RORγ affinity, selectivity over RORα/β, or cellular efficacy beyond the published XY039/XY077 series [1].

Chemical Biology Tool for Target Engagement Studies

The target compound can serve as a chemical probe in thermal shift assays (TSA) and cellular target engagement experiments. Its distinct molecular weight and structure relative to known RORγ ligands make it a suitable orthogonal tool compound for confirming target engagement when used alongside established probes. The methylsulfonyl and methylthio groups provide spectroscopic handles (UV absorbance, characteristic NMR shifts) that facilitate biophysical assay development [1].

Scaffold-Hopping Reference for Intellectual Property Generation

In patent landscape analysis, the target compound represents a novel substitution pattern not explicitly exemplified in the foundational Lycera/Merck RORγ patent family (U.S. Patent 9,512,111). Its procurement enables freedom-to-operate evaluation and the generation of new composition-of-matter intellectual property through systematic analog synthesis. The amide linkage offers a synthetic advantage over urea-based analogs for generating diverse compound libraries with potential for improved drug-like properties [2].

Comparative Metabolism and Pharmacokinetic Profiling

Given the class-level evidence suggesting that N-methylsulfonyl groups enhance metabolic stability, this compound is ideal for comparative ADME studies against non-sulfonylated or differently substituted tetrahydroquinolines. Direct measurement of intrinsic clearance in human liver microsomes, plasma protein binding, and permeability can quantify the contribution of the methylsulfonyl-nicotinamide combination to the overall pharmacokinetic profile, generating valuable data for lead optimization [3].

Quote Request

Request a Quote for N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(methylthio)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.